4-({(E)-1-[3-(CHLOROMETHYL)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
4-({(E)-1-[3-(CHLOROMETHYL)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a combination of aromatic, pyrazole, and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-1-[3-(CHLOROMETHYL)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzylidene Intermediate: The starting material, 3-(chloromethyl)-4-methoxybenzaldehyde, undergoes a condensation reaction with an appropriate amine to form the benzylidene intermediate.
Pyrazole Formation: The benzylidene intermediate is then reacted with a hydrazine derivative to form the pyrazole ring.
Furan Ring Introduction: The furan ring is introduced through a nucleophilic substitution reaction, where the furan derivative reacts with the chloromethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and furan moieties.
Reduction: Reduction reactions can target the imine and pyrazole functionalities.
Substitution: The chloromethyl group is a reactive site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under mild conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products will vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Scientific Research Applications
4-({(E)-1-[3-(CHLOROMETHYL)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Materials Science: Use in the development of organic semiconductors or as a building block for complex molecular architectures.
Biology: Investigation of its biological activity, including potential antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
3-(chloromethyl)-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
4-methoxybenzaldehyde: Shares the methoxybenzylidene moiety.
1-methyl-1H-pyrazole-5-carboxamide: Contains the pyrazole and carboxamide functionalities.
Uniqueness
The uniqueness of 4-({(E)-1-[3-(CHLOROMETHYL)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its combination of multiple functional groups and heterocyclic rings, which confer diverse chemical reactivity and potential for various applications.
Properties
IUPAC Name |
4-[[3-(chloromethyl)-4-methoxyphenyl]methylideneamino]-N-(furan-2-ylmethyl)-2-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c1-24-18(19(25)22-11-15-4-3-7-27-15)16(12-23-24)21-10-13-5-6-17(26-2)14(8-13)9-20/h3-8,10,12H,9,11H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLCCFUABLYJML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N=CC2=CC(=C(C=C2)OC)CCl)C(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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